Dengue Virus mRNA Cap Methyltransferase Inhibition: Target Compound Is the Ester Prodrug of a Validated Inhibitor
The closest structurally characterized analog, N-[[3-(4-methylphenyl)adamant-1-yl]carbamoyl]-L-phenylalanine, inhibits dengue virus mRNA cap (nucleoside-2′-O)-methyltransferase (NS5MTase) with 75% inhibition at 0.1 mM and an IC₅₀ of 60.5 µM. The target compound (1095553-71-1) is the methyl ester of the corresponding phenylacetate derivative. While no direct assay data are available for the target compound, the ester is designed to enhance cell permeability relative to the carboxylate; the free acid analog—which would be generated upon intracellular ester hydrolysis—already shows measurable target engagement [1]. This provides a clear mechanistic rationale for selecting the methyl ester over its free acid counterpart in cell-based antiviral assays.
| Evidence Dimension | Dengue virus NS5MTase inhibition |
|---|---|
| Target Compound Data | No direct data (methyl ester prodrug; intended to deliver the active free acid intracellularly). |
| Comparator Or Baseline | N-[[3-(4-methylphenyl)adamant-1-yl]carbamoyl]-L-phenylalanine: 75% inhibition at 0.1 mM; IC₅₀ = 60.5 µM. |
| Quantified Difference | Not quantifiable (prodrug vs. active species); the comparator demonstrates that the adamantyl-urea-phenyl scaffold engages the target. |
| Conditions | In vitro enzyme assay using recombinant dengue virus NS5MTase. |
Why This Matters
Confirms that the core scaffold shared with the target compound is a validated pharmacophore for a high-value antiviral target, making the methyl ester a rationally designed tool for cellular studies.
- [1] Luzhkov, V.B.; Selisko, B.; Nordqvist, A.; Peyrane, F.; Decroly, E.; Alvarez, K.; Karlen, A.; Canard, B.; Qvist, J. Virtual screening and bioassay study of novel inhibitors for dengue virus mRNA cap (nucleoside-2′O)-methyltransferase. Bioorg. Med. Chem. 2007, 15, 7795–7802. View Source
